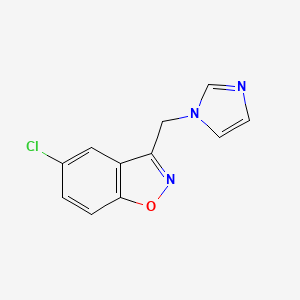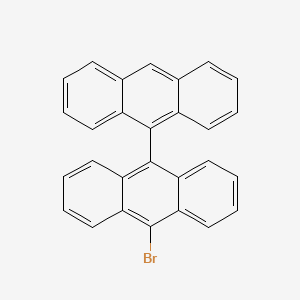
10-bromo-9,9'-Bianthracene
Descripción general
Descripción
10-bromo-9,9’-Bianthracene, also known as 10,10’-dibromo-9,9’-bianthracene, is a chemical compound with the molecular formula C28H16Br2 . It is used in the fabrication of graphene nanoribbons (GNRs) with atomically-precise chemical structures .
Synthesis Analysis
The synthesis of 10-bromo-9,9’-Bianthracene involves a bottom-up approach on metal surfaces. The precursors of 10,10’-dibromo-9,9’-bianthracene (DBBA) are deposited on Au (111) at room temperature, forming a well-ordered dense monolayer . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement .Molecular Structure Analysis
The molecular structure of 10-bromo-9,9’-Bianthracene is formed where Br atoms in each precursor are adjacent along the wire axis . This structure is crucial for the formation of graphene nanoribbons (GNRs) with atomically-precise chemical structures .Chemical Reactions Analysis
The chemical reactions involving 10-bromo-9,9’-Bianthracene primarily involve its use as a precursor in the synthesis of graphene nanoribbons (GNRs). The DBBA precursors polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth .Physical And Chemical Properties Analysis
10-bromo-9,9’-Bianthracene is a powder with a molecular weight of 512.23 . Its melting point is between 348-352 °C .Mecanismo De Acción
The mechanism of action of 10-bromo-9,9’-Bianthracene involves its use as a precursor in the synthesis of graphene nanoribbons (GNRs). The DBBA precursors deposited on Au (111) at room temperature self-assemble into a well-ordered dense monolayer . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement .
Safety and Hazards
Direcciones Futuras
The future directions of 10-bromo-9,9’-Bianthracene research involve its use in the fabrication of graphene nanoribbons (GNRs) with atomically-precise chemical structures. The findings provide fundamental knowledge for controlling GNR growth from a well-ordered precursor monolayer to achieve more long and oriented GNRs .
Propiedades
IUPAC Name |
9-anthracen-9-yl-10-bromoanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPBRAZGFUAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


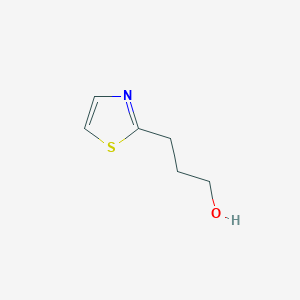
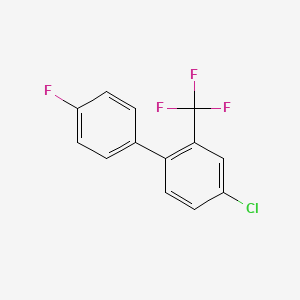
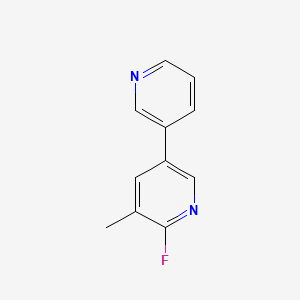
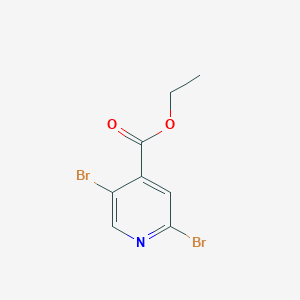
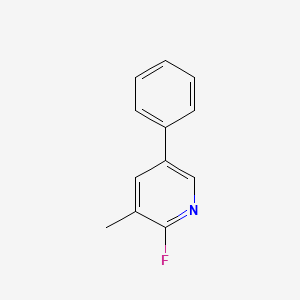
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)

![1-Azabicyclo[2.2.2]octane, 3-(2-quinolinyloxy)-](/img/structure/B3346637.png)
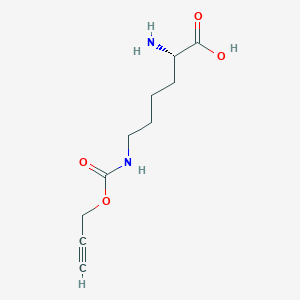
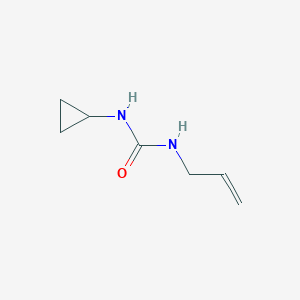
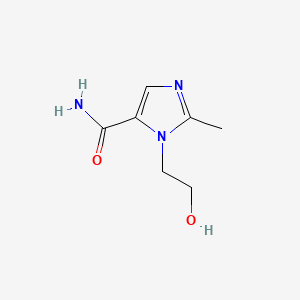
![5,7-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346677.png)
